amine](/img/structure/B13235352.png)
[1-(5-Bromothiophen-2-yl)ethyl](butan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-2-yl)ethylamine: is an organic compound that features a brominated thiophene ring attached to an ethyl group, which is further connected to a butan-2-ylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the bromination of thiophene followed by alkylation and amination reactions. One common method involves the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Alkylation: The brominated thiophene is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the ethyl group.
Amination: The resulting intermediate is then reacted with butan-2-ylamine under suitable conditions to yield the final product.
Industrial Production Methods: Industrial production of 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial strains.
Cancer Research: Some derivatives exhibit anti-proliferative activity against cancer cell lines.
Medicine:
Drug Development: The compound serves as a building block for the synthesis of potential therapeutic agents.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine largely depends on its specific application. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary, but often involve interactions with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
- 1-(5-Bromothiophen-2-yl)ethylamine
- 1-(5-Bromothiophen-2-yl)ethylamine
- 1-(5-Bromothiophen-2-yl)ethylamine
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the amine. These variations can influence the compound’s reactivity and biological activity.
- Unique Properties: 1-(5-Bromothiophen-2-yl)ethylamine may exhibit unique properties in terms of solubility, stability, and interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C10H16BrNS |
|---|---|
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
N-[1-(5-bromothiophen-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C10H16BrNS/c1-4-7(2)12-8(3)9-5-6-10(11)13-9/h5-8,12H,4H2,1-3H3 |
Clé InChI |
YSUVURQIWGMWJH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(C)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


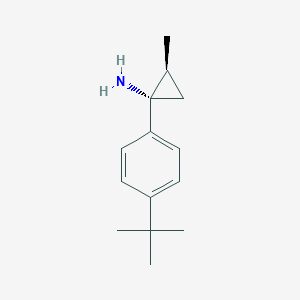
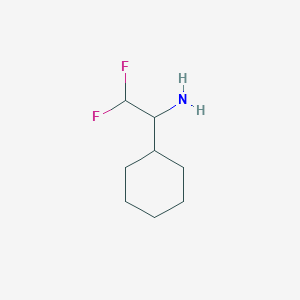

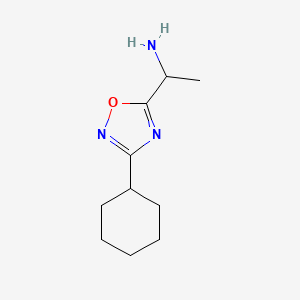
![1-{[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13235302.png)
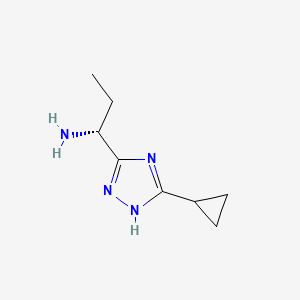
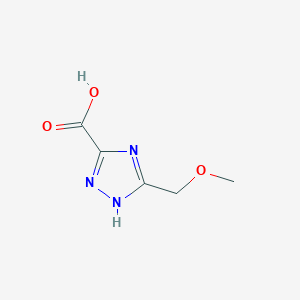
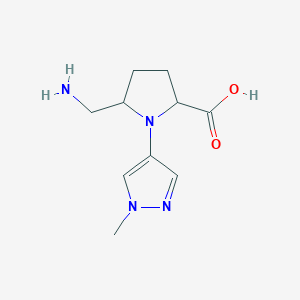
![(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol](/img/structure/B13235332.png)
![2-{2-[(2-Methylbutyl)amino]ethoxy}ethan-1-ol](/img/structure/B13235337.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13235347.png)
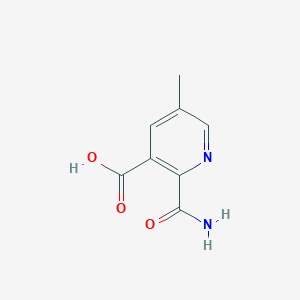
![1-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13235358.png)
![4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13235359.png)
